molecular formula C19H23NO3 B5236848 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide

Katalognummer B5236848
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: ANMJFFPKIIINCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, also known as Ipragliflozin, is a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor that has been developed for the treatment of type 2 diabetes mellitus (T2DM).

Wirkmechanismus

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden works by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.
Biochemical and Physiological Effects:
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM. It has also been shown to reduce the risk of cardiovascular events in patients with T2DM. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have a low risk of hypoglycemia, which is a common side effect of other antidiabetic medications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its specificity for SGLT2, which allows for the selective inhibition of glucose reabsorption in the kidneys. However, one limitation of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several future directions for the research and development of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is the development of combination therapies with other antidiabetic medications to improve glycemic control in patients with T2DM. Additionally, the long-term safety and efficacy of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden need to be further evaluated in clinical trials.

Synthesemethoden

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden can be synthesized by coupling 2-isopropyl-5-methylphenol with ethyl 4-bromo-3-oxobenzoate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 2-chloroethylamine hydrochloride to give the final product, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been extensively studied in preclinical and clinical trials for the treatment of T2DM. It has been shown to effectively reduce blood glucose levels by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.

Eigenschaften

IUPAC Name

2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-20-19(22)16-6-4-5-7-17(16)21/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMJFFPKIIINCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.